L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine
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Overview
Description
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is a peptide composed of ten amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide includes alanine, cysteine, serine, valine, and lysine, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, where genes encoding the peptide are inserted into microorganisms, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, leading to the formation of dimers or higher-order structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with additional functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including antimicrobial peptides and drug delivery systems.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine depends on its specific application. For example, as an antimicrobial peptide, it may disrupt bacterial cell membranes, leading to cell lysis. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure and enhance its activity. The lysine residues contribute to the peptide’s overall positive charge, facilitating interactions with negatively charged bacterial membranes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-cysteine:
Uniqueness
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple lysine residues enhances its solubility and potential interactions with other biomolecules, while the cysteine residue allows for the formation of disulfide bonds, contributing to its stability and activity.
Properties
CAS No. |
647854-24-8 |
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Molecular Formula |
C38H72N12O12S |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H72N12O12S/c1-20(2)29(50-35(58)27(18-52)47-36(59)28(19-63)49-31(54)22(4)43-30(53)21(3)42)37(60)48-26(17-51)34(57)45-23(11-5-8-14-39)32(55)44-24(12-6-9-15-40)33(56)46-25(38(61)62)13-7-10-16-41/h20-29,51-52,63H,5-19,39-42H2,1-4H3,(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,47,59)(H,48,60)(H,49,54)(H,50,58)(H,61,62)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
HMCFNUIVLKXUNE-NVRHUXBUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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